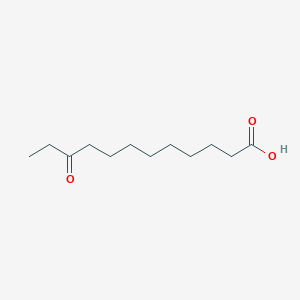

10-Oxododecanoic acid

描述

Contextualization within Oxo Fatty Acid Research

10-Oxododecanoic acid belongs to the class of organic compounds known as oxo fatty acids, which are characterized by the presence of a ketone functional group along their aliphatic chain. Specifically, it is classified as a medium-chain keto acid. umaryland.edu These molecules are a subset of a broader category called oxylipins, which are produced through the oxidation of fatty acids. The position of the oxo group is often critical to the molecule's biological function.

Oxo fatty acids are significant as signaling molecules in various biological systems. nih.govpitt.edunih.gov For instance, certain oxo fatty acids produced by gut bacteria have been found to stimulate the secretion of gut hormones. frontiersin.orgnih.gov They are also key products of metabolic pathways such as omega-oxidation (ω-oxidation), a process that involves the oxidation of the carbon atom most distant from the carboxyl group. wikipedia.org this compound is recognized as a product of the ω-oxidation of dodecanoic acid. mdpi.com This metabolic context is crucial for understanding its presence and function in biological systems, from microbes to mammals.

Historical Perspectives on the Investigation of this compound

The investigation of this compound and related compounds has historical roots in the study of natural products and their biological activities. Early research identified it and similar oxylipins in fungi, where they were found to act as hormone-like substances. Seminal work in the early 1990s and 2000s highlighted the role of these compounds in regulating the growth and development of mushrooms like Agaricus bisporus. researchgate.net In these fungi, it is proposed that the oxidation of linoleic acid leads to the formation of a 10-hydroperoxide intermediate, which subsequently cleaves to form compounds including a ten-carbon oxoacid. researchgate.net

Beyond its natural occurrence, the synthesis of this compound has been pursued for research purposes, such as its use as a chemical standard to confirm its identity in complex biological samples. The study of keto acids more broadly has been a topic of chemical interest for many decades, providing a foundational understanding of their reactivity and properties.

Current Research Landscape and Academic Significance of this compound

The academic significance of this compound today is multifaceted, spanning microbiology, metabolomics, and biochemistry.

Fungal and Microbial Biology: Research continues to explore its function as a fungal oxylipin that influences reproduction, growth, and interactions with pathogens. researchgate.net Furthermore, recent studies have identified this compound as a secondary metabolite produced by various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. researchgate.netsciresjournals.com Investigations are ongoing to determine the biological activities, such as potential antimicrobial properties, of these microbially-produced metabolites. researchgate.net

Human Metabolomics: The detection of this compound in human samples has opened new avenues of research. It has been identified as a metabolite associated with the ω-oxidation of fatty acids, a normally minor metabolic pathway that can become more significant under certain physiological or pathological conditions. wikipedia.orgnvkc.nl Its presence in the human metabolome suggests it may serve as a biomarker for specific metabolic states. metabolomicsworkbench.org

Biochemical and Synthetic Research: The compound serves as a model for studying fatty acid metabolism and oxidation pathways. mdpi.comfrontiersin.org Researchers are also developing improved methods for its synthesis, including biocatalytic approaches using engineered enzymes, to facilitate further study of its biological functions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 10-oxodecanoic acid |

| CAS Number | 5578-80-3 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Physical Form | Solid |

| InChI Key | FYURGFQVSMALOD-UHFFFAOYSA-N |

Table 2: Summary of Key Research Findings on this compound

| Area of Research | Organism/System | Finding/Significance | Reference |

|---|---|---|---|

| Fungal Biology | Agaricus bisporus (Mushroom) | Acts as a hormone-like substance involved in growth regulation. | researchgate.net |

| Microbiology | Klebsiella pneumoniae | Identified as a secondary metabolite with potential biological activity. | researchgate.netsciresjournals.com |

| Human Metabolism | Human liver and kidney cells | Product of the ω-oxidation pathway of medium-chain fatty acids. | wikipedia.org |

| Metabolomics | Human studies | Detected in human metabolome, potential biomarker. | metabolomicsworkbench.org |

Structure

3D Structure

属性

IUPAC Name |

10-oxododecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPQNGEJSYCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313073 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-85-8 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 10 Oxododecanoic Acid

Presence in Fungal Systems

Fungi are a significant source of diverse bioactive compounds, including a variety of oxylipins. Among these, 10-Oxododecanoic acid and its related derivatives have been isolated and studied, particularly within the Basidiomycetes.

The common button mushroom, Agaricus bisporus, is a well-documented source of oxo fatty acids. Research has identified a closely related compound, 10-oxo-trans-8-decenoic acid (ODA), which plays a role as a fungal growth regulator. researchgate.netdocumentsdelivered.com The biosynthesis of these molecules in A. bisporus involves the enzymatic modification of fatty acids. Specifically, linoleic acid is converted into 10-hydroperoxide (10-HPOD), which is then cleaved to produce 1-octen-3-ol (B46169) and a 10-carbon oxo acid. nih.gov This pathway highlights the enzymatic machinery present in A. bisporus for the production of such compounds. While distinct from this compound, the presence and synthesis of ODA in this species are indicative of the metabolic pathways that give rise to this class of molecules in Basidiomycetes.

Table 1: Biosynthetic Pathway of a Related Oxo Fatty Acid in Agaricus bisporus

| Precursor | Intermediate | Enzyme Action | Products |

|---|---|---|---|

| Linoleic Acid | 10-hydroperoxide (10-HPOD) | Dioxygenation | 10-HPOD |

The influence of oxo fatty acids extends beyond Agaricus bisporus. Studies on the effects of 10-oxo-trans-8-decenoic acid (ODA) have shown its ability to stimulate the mycelial growth of various fungi. For instance, the addition of ODA to culture media has been observed to affect the growth of fungi such as Aspergillus niger and Auricularia fuscosuccinea. researchgate.net This suggests that such compounds may act as signaling molecules or hormones within and between fungal species, influencing their development and physiological processes.

Identification in Bacterial Metabolomes

Bacteria are prolific producers of a vast array of secondary metabolites. Recent analytical techniques have enabled the identification of this compound within the complex chemical profiles of certain bacterial species and microbial communities.

Staphylococcus aureus, a bacterium of significant clinical importance, has been shown to produce this compound. Through the use of gas chromatography-mass spectrometry (GC-MS) to analyze the bioactive chemical products of S. aureus, this compound was identified among its metabolites. researchgate.netsemanticscholar.org This finding is significant as it directly confirms the production of this specific oxo fatty acid by a bacterial species. The identification of such compounds in the metabolome of S. aureus opens avenues for research into their potential role in the bacterium's physiology, virulence, or interaction with its environment. nih.govnih.gov

Table 2: Selected Bioactive Compounds Identified in Staphylococcus aureus Metabolome

| Compound Class | Specific Compound Identified |

|---|---|

| Oxo Fatty Acid | This compound |

| Pyridine Derivative | 2-Ethyl-3,5-dimethylpyridine |

| Piperazinedione | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- |

The human gut microbiota is a complex ecosystem where bacteria metabolize dietary components into a wide range of bioactive molecules. Lactic acid bacteria (LAB) are key members of this community and are known to produce various fatty acid derivatives. nih.govresearchgate.netmdpi.com Research has shown that gut LAB can metabolize polyunsaturated fatty acids, such as linoleic acid, into different oxo fatty acids. researchgate.netfrontiersin.orgbiorxiv.org For example, the compound 10-oxo-12(Z)-octadecenoic acid has been identified as a metabolite produced by these bacteria. researchgate.netnih.gov While not identical to this compound, this demonstrates the capability of gut-resident lactic acid bacteria to carry out the necessary enzymatic reactions, such as oxidation, to form oxo fatty acids from dietary precursors. researchgate.net

The microbial transformation of fatty acids is a widespread phenomenon. Studies on microorganisms isolated from human stool have demonstrated their ability to convert oleic acid into 10-hydroxystearic acid and subsequently to 10-oxostearic acid. nih.gov This conversion indicates that microbial enzymes are capable of both hydrating and oxidizing fatty acids to produce oxo derivatives. nih.gov This metabolic capability is not limited to a single species but is found across various aerobic and anaerobic microorganisms, highlighting a general pathway for the formation of oxo fatty acids within microbial communities. nih.gov

Occurrence in Algal Species (e.g., Caulerpa racemosa, Gracilariopsis longissima)

Despite extensive research on the chemical composition of various algal species, there is currently no scientific literature that specifically reports the presence of this compound in Caulerpa racemosa or Gracilariopsis longissima. Analysis of the fatty acid profiles of these algae has identified a variety of other saturated and unsaturated fatty acids, but this compound has not been identified as a constituent. Further research and more sensitive analytical techniques may be required to detect its potential presence in trace amounts or as a transient metabolic intermediate within these or other algal species.

Comparative Analysis of Natural Abundance Across Biological Kingdoms

While absent from the current scientific record for the specified algae, this compound and structurally related oxo-fatty acids have been identified in other biological kingdoms, notably in fungi and the animal kingdom (specifically in insect secretions). A comprehensive comparative analysis of its abundance is challenged by the limited number of studies focusing on this specific compound across a wide range of organisms. However, available data allows for a preliminary comparison.

Fungi: Certain fungi are known to produce oxo-fatty acids as part of their metabolism. For instance, the compound 10-oxo-trans-8-decenoic acid, which is structurally related to this compound, has been identified as a fungal metabolite that can stimulate mycelial growth in various fungi. This suggests that oxo-fatty acids may play a role as signaling molecules or hormones within the fungal kingdom.

Animal Kingdom (Insects): The most well-documented natural source of a related compound, 10-hydroxy-2-decenoic acid (10-HDA), is royal jelly, a secretion from honeybees (Apis mellifera). While not identical, 10-HDA is a prominent fatty acid in royal jelly and shares a similar carbon chain length with this compound. The high concentration of 10-HDA in royal jelly underscores its importance in insect biology, particularly in the development and nutrition of queen bees. Other insects are also known to produce a variety of fatty acids, some of which are used as semiochemicals for communication.

Plant Kingdom: There is limited specific evidence for the widespread occurrence of this compound in the plant kingdom. Plants are known to synthesize a vast array of fatty acids and their derivatives, some of which are involved in defense mechanisms and signaling pathways. However, this compound has not been reported as a common constituent of plant lipids.

The following table provides a comparative overview of the known occurrence of this compound and related fatty acids in different biological kingdoms based on available research.

| Biological Kingdom | Organism/Source | Compound | Relative Abundance/Notes |

| Fungi | Various Fungi | 10-oxo-trans-8-decenoic acid | Present as a metabolite; acts as a growth stimulant. |

| Animalia (Insects) | Honeybee (Apis mellifera) | 10-hydroxy-2-decenoic acid (in Royal Jelly) | High abundance in royal jelly, a key nutritional component. |

| Plantae | General | Not widely reported | Not identified as a common fatty acid in plants. |

| Protista (Algae) | Caulerpa racemosa, Gracilariopsis longissima | Not detected | No evidence of presence in current scientific literature. |

Biosynthetic Pathways and Metabolic Engineering of 10 Oxododecanoic Acid

Enzymatic Biogenesis from Lipid Precursors

The formation of 10-oxododecanoic acid from lipid precursors is a sophisticated biological process involving several key enzymatic activities. These pathways typically involve the oxygenation, cleavage, or oxidation of fatty acid substrates to introduce the characteristic ketone group at the C-10 position.

In certain fungi, a well-documented pathway for the biogenesis of oxylipins, including this compound, involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). This pathway is particularly prominent in the button mushroom, Agaricus bisporus. nih.govresearchgate.netnih.gov

The process begins with the polyunsaturated fatty acid, linoleic acid. A multifunctional fatty acid dioxygenase with lipoxygenase activity, identified as AbLOX in A. bisporus, catalyzes the deoxygenation of linoleic acid to form the intermediate 10-hydroperoxy-octadecadienoic acid (10-HPOD). nih.govresearchgate.netnih.gov Subsequently, a hydroperoxide lyase, AbHPL, cleaves this unstable 10-HPOD intermediate. This cleavage event yields two products: the C8 volatile compound 1-octen-3-ol (B46169), which is characteristic of the mushroom aroma, and the C10 compound 10-oxodecanoic acid. nih.govresearchgate.netnih.gov The term 10-oxodecanoic acid is used in the literature for the C10 product, which is structurally related to this compound but shorter by two carbons. Research has also identified lipoxygenase activities in other fungi, such as Penicillium species, that are capable of producing the 10-HPOD precursor. collectionscanada.gc.ca

Table 1: Key Enzymes and Reactions in Fungal Biosynthesis of 10-Oxo-Acids

| Enzyme | Gene (in A. bisporus) | Substrate | Intermediate Product | Final Products | Organism |

| Lipoxygenase | AbLOX | Linoleic Acid | 10-hydroperoxy-octadecadienoic acid (10-HPOD) | - | Agaricus bisporus |

| Hydroperoxide Lyase | AbHPL | 10-hydroperoxy-octadecadienoic acid (10-HPOD) | - | 1-octen-3-ol & 10-Oxodecanoic acid | Agaricus bisporus |

Cytochrome P450 (CYP) monooxygenases are a diverse family of enzymes known to catalyze the oxidation of a wide array of substrates, including fatty acids. wikipedia.org Members of the CYP4A family are particularly noted for their ability to hydroxylate fatty acids at the terminal (ω) carbon. For instance, CYP4A1 can catalyze the ω-hydroxylation of dodecanoic acid (lauric acid) to produce 12-hydroxydodecanoic acid. pnas.orgpnas.org

While direct hydroxylation at the C-10 position of dodecanoic acid to form a precursor for this compound is not the primary reported function of these enzymes, their catalytic versatility suggests a potential role. The formation of a keto group can occur via the oxidation of a secondary alcohol. Therefore, a CYP-mediated hydroxylation at the C-10 position of dodecanoic acid, followed by a subsequent oxidation step catalyzed by a dehydrogenase, represents a plausible biosynthetic route. Furthermore, some CYP isoforms, such as CYP4B1, have been shown to catalyze desaturation of dodecanoic acid near the terminal end, initiated by hydrogen abstraction from the ω-1 (C-11) position, highlighting their capability to modify internal positions of the fatty acid chain. nih.gov

Table 2: Cytochrome P450 Isoforms and Their Activity on Dodecanoic Acid

| Enzyme Family | Specific Isoform | Primary Reaction Type | Substrate | Major Product |

| CYP4A | CYP4A1, CYP4A11 | ω-Hydroxylation | Dodecanoic Acid | 12-Hydroxydodecanoic Acid |

| CYP4B | CYP4B1 | ω-1 Desaturation | Dodecanoic Acid | 11-Dodecenoic Acid |

| CYP2E | CYP2E1 | Oxidation | Dodecanoic Acid | Hydroxylated Products |

The biosynthesis of the C12 backbone of this compound relies on the fundamental process of de novo fatty acid synthesis. This process is catalyzed by Fatty Acid Synthase (FAS), a multi-enzyme complex that builds fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orgignoucorner.com The primary product of FAS is the C16 fatty acid palmitate, but the system can also produce shorter-chain fatty acids, including the dodecanoic acid precursor. nih.gov

Acyl-CoA Oxidase (ACOX) is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. ebi.ac.uknih.gov Its primary function is degradative, catalyzing the desaturation of an acyl-CoA to form a trans-2,3-dehydroacyl-CoA, introducing a double bond at the α,β-position. creative-enzymes.comwikipedia.org While ACOX's main role is in fatty acid catabolism, the modification of fatty acids through oxidation pathways is a key theme in the generation of diverse lipid molecules. Direct involvement of ACOX in the synthesis of this compound has not been established; its function is primarily associated with shortening fatty acid chains rather than introducing an oxo group at an internal position.

The introduction of a ketone group at an internal, saturated carbon of a fatty acid can be mechanistically achieved through a pathway involving desaturation followed by hydration and oxidation. Acyl-Coenzyme A Dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation by introducing a trans double bond between the α (C-2) and β (C-3) carbons of an acyl-CoA thioester. wikipedia.orgd-nb.infonih.gov

While ACADs typically act at the C-2/C-3 position, the general principle of enzymatic desaturation is a potential route to a 10-oxo precursor. A hypothetical pathway could involve a specialized desaturase enzyme creating a double bond at or adjacent to the C-10 position of dodecanoyl-CoA. This unsaturated intermediate could then be acted upon by an enoyl-CoA hydratase to add a water molecule across the double bond, forming a hydroxyl group at C-10. Finally, a specific hydroxyacyl-CoA dehydrogenase could oxidize this secondary alcohol to the corresponding ketone, yielding 10-oxododecanoyl-CoA, which would then be hydrolyzed to this compound.

Microbial Biosynthetic Routes

The production of this compound and related oxo-fatty acids has been identified in several wild-type fungal strains, where these compounds often play roles as signaling molecules or metabolic byproducts.

The most extensively studied example is the mushroom Agaricus bisporus. researchgate.net As detailed in section 3.1.1, this fungus possesses the complete enzymatic machinery (lipoxygenase and hydroperoxide lyase) to convert linoleic acid into 10-oxodecanoic acid. nih.govresearchgate.netnih.gov This compound has been shown to stimulate mycelial growth in A. bisporus. documentsdelivered.com

Exploration in other wild-type fungi has revealed the necessary enzymatic precursors for such pathways. Strains of Penicillium camemberti, Penicillium roqueforti, and Geotrichum candidum have been shown to possess lipoxygenases that can generate 10-hydroperoxy-octadecadienoic acid (10-HPOD) from linoleic acid. collectionscanada.gc.ca The presence of this key intermediate suggests that these strains may also produce C10 oxo-acids if they possess a suitable hydroperoxide lyase with the correct cleavage specificity.

Metabolic Flux Analysis in Microbial Systems

Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracking the flow of isotopically labeled substrates, such as ¹³C-glucose, through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. This technique is crucial for understanding the metabolic state of microorganisms engineered for biotechnological production and for identifying bottlenecks in biosynthetic pathways.

In the context of producing this compound, which is a derivative of medium-chain fatty acids (MCFAs), MFA can elucidate how carbon is partitioned between essential cellular processes (like growth) and the engineered pathway leading to the desired product. For instance, studies on Escherichia coli strains engineered to overproduce fatty acids have utilized ¹³C-MFA to reveal significant shifts in central carbon metabolism.

A key challenge in fatty acid biosynthesis is the high demand for cellular resources, specifically acetyl-CoA (the primary building block) and NADPH (the reducing power). MFA studies have shown that in high-producing strains, there is a significant redirection of carbon flux towards these precursors.

Key findings from metabolic flux analysis in fatty acid-producing E. coli include:

Increased Pentose Phosphate (PP) Pathway Flux : To meet the high demand for NADPH required for the reductive steps in fatty acid synthesis, engineered strains often exhibit a significant increase in the flux through the PP pathway. One study reported a 1.5-fold increase in PP pathway flux in a fatty acid overproducing strain compared to a control strain nih.gov.

Upregulation of the Entner-Doudoroff (ED) Pathway : The ED pathway serves as an alternative glycolytic route that also generates NADPH. MFA has revealed a 2.0-fold increase in flux through this pathway in engineered strains, indicating its importance for providing the necessary reducing equivalents for fatty acid synthesis nih.gov.

Changes in Anaplerotic and TCA Cycle Fluxes : To direct more carbon towards acetyl-CoA, the flux towards the tricarboxylic acid (TCA) cycle is often modulated. A decrease in phosphoenolpyruvate (B93156) carboxylation flux, which replenishes TCA cycle intermediates, has been observed, ensuring a larger pool of acetyl-CoA is available for the fatty acid synthase (FAS) system nih.gov.

Increased Transhydrogenation Flux : The conversion of NADH to NADPH via transhydrogenases is another mechanism to balance the cofactor pool. MFA has shown a 1.7-fold increase in this flux, which was corroborated by increased transcription levels of transhydrogenase-encoding genes (pntA and udhA) nih.gov.

By applying MFA, researchers can generate a quantitative map of metabolic fluxes, as shown in the table below, which compares a fatty acid overproducing E. coli strain to a control strain. This data is instrumental in designing the next generation of strains by identifying key targets for genetic modification to further optimize the production of this compound.

Table 1: Comparison of Metabolic Fluxes in Engineered vs. Control E. coli

Strategies for Enhanced Biotechnological Production

Whole-Cell Catalysis Approaches

Whole-cell catalysis is a highly effective strategy for producing complex chemicals like this compound. This approach utilizes intact microbial cells, such as E. coli, as self-contained biocatalysts. The key advantages include the intrinsic presence of necessary enzymes and the continuous regeneration of required cofactors (e.g., NADPH, ATP) by the host cell's metabolism, which circumvents the need to add these expensive molecules to the reaction medium nih.gov. Furthermore, the cellular envelope protects the enzymes from harsh reaction conditions, enhancing their stability nih.gov.

For the synthesis of oxo-fatty acids, a multi-step enzymatic cascade is required. A whole-cell system can be engineered to house this entire cascade. For example, the production of β-oxo fatty acid methyl esters has been demonstrated in E. coli cells co-expressing an engineered P450 monooxygenase and an alcohol dehydrogenase rwth-aachen.de. This system effectively converts fatty acid methyl esters first into a hydroxy-fatty acid and then into the corresponding oxo-fatty acid rwth-aachen.derwth-aachen.de. A similar cascade could be designed for this compound, starting from dodecanoic acid.

The design of a productive whole-cell biocatalyst involves several key considerations:

Substrate Uptake : Efficient transport of the fatty acid substrate (e.g., dodecanoic acid) into the cell is critical. Sometimes, transporter proteins are overexpressed to enhance uptake nih.gov.

Enzyme Expression : The enzymes of the biosynthetic pathway must be expressed at high levels and in a balanced ratio to prevent the accumulation of toxic intermediates.

Product Export : To avoid product toxicity and simplify downstream processing, engineering export systems to secrete the final product into the medium is a common strategy.

Separation of Growth and Production Phases : Biotransformation processes often separate the cell growth phase from the production phase, where resting cells are used to convert a substrate into a product, minimizing the diversion of resources to biomass formation nih.gov.

Genetic Engineering of Microbial Hosts (e.g., Escherichia coli)

Escherichia coli is a preferred host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of advanced genetic tools nih.gov. Enhancing the production of this compound involves systematically re-wiring the bacterium's native fatty acid metabolism.

A common and effective strategy is the "push-pull-block" approach nih.gov:

Push (Increase Precursor Supply) : This involves increasing the metabolic flux towards the key building block, acetyl-CoA, and the primary extender unit, malonyl-CoA. Overexpression of the acetyl-CoA carboxylase (ACCase) is a common target to boost the malonyl-CoA pool.

Pull (Increase Product Synthesis) : To pull carbon through the fatty acid biosynthesis (FAB) pathway, a key strategy is to overexpress a thioesterase ('TesA) nih.gov. Thioesterases cleave the growing acyl-ACP chain, releasing free fatty acids (FFAs) and relieving the feedback inhibition that long-chain acyl-ACPs exert on early pathway enzymes like ACCase nih.gov. The choice of thioesterase is critical, as its chain-length specificity can be tailored to maximize the production of the C12 precursor (dodecanoic acid).

Block (Prevent Product Degradation) : Native E. coli can degrade fatty acids through the β-oxidation pathway. To prevent the loss of the desired product, key genes in this pathway are knocked out. Deleting fadD (acyl-CoA synthetase) or fadE (acyl-CoA dehydrogenase) effectively blocks the entry of FFAs into the degradation cycle nih.govfrontiersin.org.

Optimization of Bioreaction Parameters (e.g., Substrate Concentration, pH, Oxygen Availability, Temperature)

Optimizing fermentation conditions is critical to maximize the productivity and yield of this compound from an engineered microbial host. Each parameter can significantly influence cell growth, enzyme activity, and pathway efficiency.

Temperature : The optimal temperature for cell growth may not be the optimal temperature for product formation. For E. coli, growth is typically fastest around 37°C. However, reducing the temperature to 30°C during the production phase can improve the correct folding of heterologous enzymes and reduce metabolic burden, leading to higher product titers mdpi.com.

pH : Maintaining a stable pH is crucial, as pH shifts can affect enzyme activity and cell viability. For many E. coli fermentations, a pH of 7.0 is maintained during the growth phase. Interestingly, for the production of certain fatty acid derivatives, shifting the pH to a more alkaline condition (e.g., pH 8.0) during the production phase has been shown to be essential for product accumulation frontiersin.org.

Oxygen Availability : As fatty acid synthesis is an energy-intensive process, adequate aeration is necessary to support robust cell metabolism. Dissolved oxygen (DO) levels are typically maintained above 20-30% saturation through controlled agitation and aeration rates to ensure efficient energy generation via aerobic respiration mdpi.com.

Table 2: Optimized Fermentation Parameters for Fatty Acid Derivative Production

Enzyme Engineering for Improved Catalytic Efficiency

The efficiency of the biosynthetic pathway for this compound is ultimately determined by the catalytic properties of its constituent enzymes. Enzyme engineering aims to improve these properties, such as substrate specificity, catalytic rate (kcat), and stability. The key enzymatic step to convert a dodecanoic acid precursor into this compound would likely be catalyzed by a monooxygenase (like a P450 enzyme) or a dehydrogenase.

Engineering these enzymes can be approached through two main strategies:

Rational Design : This method relies on detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site can be mutated to, for example, better accommodate the C12 fatty acid substrate or to improve the regioselectivity of the oxidation reaction to specifically target the C-10 position.

Directed Evolution : This approach mimics natural evolution in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved performance. This technique is powerful because it does not require prior knowledge of the enzyme's structure or mechanism.

For instance, P450 monooxygenases, which are capable of hydroxylating unactivated C-H bonds in fatty acids, are prime targets for engineering. Directed evolution has been successfully used to improve the activity and stability of P450s for various applications. Similarly, alcohol dehydrogenases, which would catalyze the subsequent oxidation of a 10-hydroxydodecanoic acid intermediate to the final keto-acid, can be engineered for higher activity and specificity towards medium-chain hydroxy fatty acids rwth-aachen.de. The goal of engineering is to create highly efficient and specific catalysts that maximize the conversion of the precursor to the desired 10-oxo product with minimal byproduct formation.

Relationship to Broader Fatty Acid Metabolism Pathways

The biosynthesis of this compound is intrinsically linked to the cell's central fatty acid metabolism, which comprises two opposing pathways: fatty acid biosynthesis (FAB) and fatty acid degradation (β-oxidation).

Fatty Acid Biosynthesis (FAB) : This anabolic pathway is responsible for building fatty acids from two-carbon units derived from acetyl-CoA nih.gov. In E. coli, the Type II fatty acid synthase (FAS) system carries out this process. The synthesis starts with acetyl-CoA and iteratively adds two-carbon units from malonyl-CoA, undergoing cycles of condensation, reduction, and dehydration nih.govyoutube.com. The chain length of the final product is typically determined by the action of thioesterases, which cleave the acyl chain from the acyl carrier protein (ACP). The production of this compound would rely on the FAB pathway to first synthesize the C12 backbone, dodecanoyl-ACP. A thioesterase with specificity for C12 chains would then release free dodecanoic acid, which serves as the precursor for subsequent oxidation at the C-10 position.

Fatty Acid Degradation (β-Oxidation) : This catabolic pathway breaks down fatty acids to generate acetyl-CoA, which can then enter the TCA cycle to produce energy nih.gov. The process is essentially the reverse of FAB. For the biotechnological production of this compound, this pathway is detrimental as it would consume the fatty acid precursor and potentially the final product. Therefore, as mentioned in section 3.3.2, a cornerstone of metabolic engineering for fatty acid production is the inactivation of the β-oxidation pathway by deleting key genes like fadD or fadE nih.gov. This blockage prevents the degradation of the C12 precursor, thereby maximizing its availability for conversion into this compound.

The production of this compound thus represents a diversion from the standard metabolic grid. It hijacks the C12 intermediate from the native FAB pathway and shunts it into a novel, engineered pathway for oxidation, while simultaneously blocking the catabolic β-oxidation pathway to prevent loss of the valuable intermediate.

Chemical Synthesis and Derivatization of 10 Oxododecanoic Acid and Its Analogs

Total Synthesis Methodologies

The synthetic pathway commences with the acetylation of (R)-(+)-citronellol. The resulting acetate (B1210297) derivative is then subjected to an allylic oxidation using selenium dioxide and tert-butyl hydroperoxide, which introduces a hydroxyl group. tandfonline.com This alcohol is subsequently converted into an iodide, setting the stage for a key carbon-carbon bond formation. The crucial step involves the regioselective alkylation of the lithium enolate of isopropyl methyl ketone with the prepared allylic iodide. tandfonline.comtandfonline.com Following this coupling reaction, the acetate protecting group is removed through deacetylation with potassium carbonate in methanol. The synthesis proceeds with a selective hydrogenation of the double bond, catalyzed by palladium on calcium carbonate, to yield the saturated ketone. tandfonline.com The final two steps involve the oxidation of the primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC), followed by a further oxidation to the desired carboxylic acid using freshly prepared silver(I) oxide. tandfonline.com

Table 1: Key Steps in the Synthesis of (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic Acid tandfonline.com

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | (R)-(+)-citronellol | Acetic anhydride, pyridine | (R)-citronellyl acetate | - |

| 2 | (R)-citronellyl acetate | SeO₂, t-BuOOH | Allylic alcohol derivative | 74% |

| 3 | Allylic alcohol derivative | I₂, PPh₃, imidazole | Allylic iodide derivative | - |

| 4 | Allylic iodide derivative | Lithium enolate of isopropyl methyl ketone | Ketone intermediate 4 | 61% |

| 5 | Ketone intermediate 4 | K₂CO₃, MeOH | Deacetylated ketone 5 | 96% |

| 6 | Deacetylated ketone 5 | H₂, 5% Pd/CaCO₃ | Saturated ketone 6 | 96% |

Facile synthetic protocols aim to produce target molecules efficiently, often with fewer steps and from readily available starting materials. The synthesis of (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid from (R)-(+)-citronellol is considered a facile route due to its straightforward sequence and good yields in key steps. tandfonline.com

Another approach to synthesizing oxoalkanoic acids involves the oxidative cleavage of precursors derived from renewable resources. For instance, a process for producing 12-oxododecanoic acid, an isomer of 10-oxododecanoic acid, utilizes vernolic acid. google.com The synthesis begins with the hydrogenation of vernolic acid to yield 12,13-epoxystearic acid. This intermediate is then oxidized with periodic acid, which cleaves the epoxide ring to form the aldehyde-acid, 12-oxododecanoic acid. google.com This method demonstrates the potential of using readily available natural fatty acids as starting materials for the synthesis of oxo acids.

Preparation of Functionalized Derivatives

The carboxylic acid functional group of this compound can be readily converted into an ester through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk This reaction is a reversible condensation reaction where a molecule of water is eliminated. youtube.comlibretexts.org

For example, to synthesize methyl 10-oxododecanoate (a methyl ester), this compound would be heated with methanol, which typically serves as both the reactant and the solvent, in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction equilibrium can be shifted toward the product (the ester) by using a large excess of the alcohol or by removing the water as it is formed. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the ester. libretexts.orgmasterorganicchemistry.com

Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds. organic-chemistry.orglibretexts.org Depending on the work-up conditions, this reaction can yield a variety of products. A reductive work-up, typically using reagents like zinc dust or dimethyl sulfide (B99878) (DMS), cleaves the double bond to form aldehydes or ketones. libretexts.orgresearchgate.net

This methodology can be conceptually applied to synthesize keto-acids like this compound from a suitable unsaturated precursor. The synthesis would require a starting material with a double bond at the appropriate position. The first step is the reaction of the alkene with ozone (O₃), often at low temperatures (e.g., -78 °C), to form an unstable primary ozonide (molozonide). organic-chemistry.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org Subsequent treatment with a reducing agent (reductive work-up) breaks down the ozonide to yield the desired carbonyl compounds. libretexts.org If the precursor molecule is designed correctly, this cleavage can unmask the ketone functionality at the C-10 position while leaving the carboxylic acid group at the other end of the molecule intact or generating it from another functional group.

The conversion of the carboxylic acid group of this compound to an amide is a key transformation for creating potentially bioactive molecules, as the amide bond is a fundamental linkage in peptides and many pharmaceuticals. Amidation typically involves the reaction of the carboxylic acid with an amine. youtube.com

Direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually activated first. Common methods include:

Use of Coupling Reagents : Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.it These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.it Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to prevent side reactions and reduce racemization in chiral substrates. fishersci.it

Conversion to Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with an amine to provide the amide. organic-chemistry.org

Use of Titanium Catalysts : Reagents like titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides under relatively mild conditions. nih.gov

These methods allow for the coupling of this compound with a wide variety of amines to generate a diverse library of amide derivatives for biological screening.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic Acid |

| (R)-(+)-citronellol |

| (R)-citronellyl acetate |

| tert-butyl hydroperoxide |

| Isopropyl methyl ketone |

| Pyridinium chlorochromate (PCC) |

| Silver(I) oxide |

| 12-oxododecanoic acid |

| Vernolic acid |

| 12,13-epoxystearic acid |

| Periodic acid |

| Methyl 10-oxododecanoate |

| Methanol |

| Sulfuric acid |

| Hydrogen chloride |

| Zinc |

| Dimethyl sulfide |

| Ozone |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

| Oxalyl chloride |

This compound as a Precursor in Organic Synthesis

This compound, a bifunctional molecule containing both a ketone and a carboxylic acid group, holds potential as a versatile precursor in organic synthesis. The presence of two distinct reactive sites allows for a range of chemical transformations, enabling the construction of more complex molecular architectures. While specific and extensive research detailing the use of this compound as a synthetic precursor is not widely available in peer-reviewed literature, its utility can be inferred from the well-established reactivity of its constituent functional groups.

The carboxylic acid moiety can undergo a variety of classical transformations. For instance, it can be converted into esters, amides, acid chlorides, and anhydrides through standard protocols. jackwestin.comkhanacademy.org Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, would yield the corresponding ester. ualberta.ca Amide formation can be achieved by treating the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. khanacademy.orgyoutube.com Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). jackwestin.com

The ketone carbonyl group also offers a rich platform for synthetic modifications. It can undergo nucleophilic addition reactions with various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols. msu.edulibretexts.org Reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH₄) would yield a secondary alcohol, introducing a new stereocenter. studymind.co.uk The ketone can also be converted to an imine or related derivatives through reaction with amines. msu.edu

The bifunctional nature of this compound makes it a potential building block for the synthesis of various heterocyclic compounds. For instance, condensation reactions involving both the ketone and the carboxylic acid (or its derivatives) with appropriate binucleophiles could lead to the formation of diverse ring systems. While specific examples for this compound are not readily found, the synthesis of nitrogen-containing heterocycles from oximes, which can be derived from ketones, is a well-established strategy. researchgate.netclockss.org

The table below summarizes some potential synthetic transformations of this compound based on the general reactivity of its functional groups.

| Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, DCC | Amide |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Ketone | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Ketone | Hydrazine (H₂NNH₂), Base | Alkane (Wolff-Kishner Reduction) |

| Ketone | Hydroxylamine (NH₂OH) | Oxime |

This table presents potential reactions based on general organic chemistry principles, not necessarily documented experimental results for this compound.

Regioselectivity and Stereoselectivity in Synthetic Design

The synthetic utility of a bifunctional precursor like this compound is significantly enhanced by the ability to control the regioselectivity and stereoselectivity of its reactions. While specific studies on the regioselective and stereoselective transformations of this compound are scarce, the principles of synthetic design can be applied to predict and control the outcomes of its reactions.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the key challenge and opportunity lie in differentiating the reactivity of the ketone and the carboxylic acid.

Chemoselective Reagents: The choice of reagents is crucial for achieving regioselectivity. For instance, a mild reducing agent like sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid. studymind.co.uk Conversely, reagents like borane (B79455) (BH₃) can selectively reduce the carboxylic acid to a primary alcohol in the presence of a ketone.

Protecting Groups: To achieve regioselectivity, one functional group can be temporarily protected while the other is being transformed. For example, the carboxylic acid could be converted to an ester, which is generally less reactive towards many nucleophiles than a ketone. After performing a reaction at the ketone, the ester can be hydrolyzed back to the carboxylic acid.

Reaction Conditions: The conditions under which a reaction is carried out can also influence regioselectivity. For example, the acidity or basicity of the reaction medium can affect the reactivity of the functional groups.

The following table illustrates potential regioselective reactions on this compound.

| Target Functional Group | Reagent | Expected Outcome |

| Ketone | NaBH₄ | Selective reduction of the ketone to a secondary alcohol. |

| Carboxylic Acid | BH₃ | Selective reduction of the carboxylic acid to a primary alcohol. |

| Carboxylic Acid | Diazomethane (CH₂N₂) | Selective esterification of the carboxylic acid. |

This table is based on established principles of regioselectivity in organic synthesis.

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. For this compound, stereoselectivity becomes important in reactions that create a new stereocenter.

Reduction of the Ketone: The reduction of the ketone at the C-10 position to a secondary alcohol generates a chiral center. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, can lead to the preferential formation of one enantiomer over the other (enantioselective reduction).

Reactions at the α-Carbon: The carbon atoms adjacent to the ketone (C-9 and C-11) can potentially be functionalized. Reactions at these positions could also lead to the formation of new stereocenters, and the stereochemical outcome would depend on the reaction mechanism and the reagents used.

Planar Carbonyl Group: The carbonyl group of the ketone is planar, allowing nucleophilic attack from either face of the molecule. studymind.co.uk In the absence of any directing groups or chiral catalysts, this would typically lead to a racemic mixture of enantiomers. Therefore, achieving stereoselectivity often requires the use of chiral auxiliaries, catalysts, or reagents.

While there is a lack of specific documented examples for this compound, the principles of asymmetric synthesis are well-developed and could theoretically be applied to control the stereochemistry of its derivatives.

Advanced Methodologies for the Academic Study of 10 Oxododecanoic Acid

Analytical Chemistry Techniques for Identification and Quantification

Analytical chemistry provides the essential tools for detecting, identifying, and measuring the concentration of 10-oxododecanoic acid in various matrices, from reaction mixtures to biological samples. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the desired level of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile molecule like this compound, a chemical derivatization step is typically required to increase its volatility and thermal stability. A common approach is the conversion of the carboxylic acid group into a more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. Quantification can be achieved with high precision, often by using an isotopically labeled internal standard.

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with TMCS | Converts carboxylic acid to a volatile TMS ester. |

| GC Column | HP-5MS capillary column | Separates compounds based on boiling point/polarity. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. researchgate.net It is particularly useful for analyzing non-volatile compounds in their native form without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose.

In this setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) through a column packed with a nonpolar stationary phase (e.g., C18-silica). foodb.ca this compound separates from impurities based on differences in hydrophobicity. Purity is assessed by detecting the compound as it elutes from the column, typically using a UV detector (as the carbonyl and carboxyl groups have weak chromophores) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis or conversion of this compound. docbrown.infonrel.gov The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica (B1680970) gel). chemguide.co.uk

The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (eluent). By capillary action, the eluent moves up the plate, carrying the components of the spotted mixture with it at different rates depending on their polarity and affinity for the stationary phase. docbrown.info By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the same plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot over time. nrel.govchemguide.co.uk This allows for a quick determination of whether the reaction is complete or requires more time. nrel.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic methods are critical for the definitive structural elucidation of this compound, confirming its molecular structure by probing the interactions of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands characteristic of its two functional groups. A strong, sharp peak would appear in the region of 1680-1750 cm⁻¹ corresponding to the C=O stretching vibrations of both the ketone and the carboxylic acid. libretexts.org A very broad absorption band would also be prominent in the range of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would provide information on the number and environment of hydrogen atoms. Key signals would include a triplet for the terminal methyl (CH₃) group, a triplet for the methylene (B1212753) (CH₂) group adjacent to the ketone, and a characteristic downfield signal for the carboxylic acid proton (COOH).

¹³C NMR would show distinct signals for each of the 12 carbon atoms. The carbonyl carbons of the ketone and the carboxylic acid would appear far downfield (typically >170 ppm), providing clear evidence of these functional groups.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. youtube.com Under electron ionization, the molecular ion peak would be observed. Common fragmentation pathways for a keto-acid would include alpha-cleavage on either side of the ketone group and McLafferty rearrangements, leading to a series of predictable fragment ions that help confirm the position of the keto group along the fatty acid chain. chemscene.comnih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Position/Value | Functional Group Assignment |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1710 cm⁻¹ | Ketone & Carboxylic Acid |

| O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic Acid | |

| ¹³C NMR | Carbonyl Carbon | >175 ppm | Carboxylic Acid (C1) |

| Carbonyl Carbon | >200 ppm | Ketone (C10) | |

| ¹H NMR | Carboxyl Proton | 10-12 ppm (broad singlet) | -COOH |

| Methylene Protons | ~2.4 ppm (triplet) | -CH₂-C=O (at C9) | |

| Methyl Protons | ~1.0 ppm (triplet) | -CH₃ (at C12) |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 214 | C₁₂H₂₂O₃ |

Bioreactor Systems for Production and Pathway Elucidation

Bioreactors are sophisticated vessels designed to provide a controlled environment for the cultivation of microorganisms (like bacteria or yeast) engineered to produce specific compounds such as this compound. whitman.edu These systems are crucial for both large-scale production and for studying the metabolic pathways involved in synthesis.

Stirred-tank bioreactors are commonly used, allowing for precise control over critical parameters including pH, temperature, dissolved oxygen levels, and nutrient feeding rates. nih.gov By maintaining optimal conditions, microbial growth and productivity can be maximized. For pathway elucidation, samples can be withdrawn from the bioreactor at various time points. These samples can then be analyzed to identify and quantify metabolic intermediates, providing insights into the steps of the biosynthetic pathway. This controlled environment is essential for generating the reproducible data needed for metabolic modeling and engineering efforts.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. wikipedia.org When combined with computational modeling, it forms the basis of Metabolic Flux Analysis (MFA), which quantifies the rates (fluxes) of intracellular reactions. youtube.com

In a typical experiment to elucidate the production pathway of this compound, a microbial culture is fed a primary carbon source that is enriched with a stable isotope, most commonly ¹³C (e.g., ¹³C-labeled glucose). As the microorganisms metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates and, ultimately, into the final product, this compound.

The product is then isolated, and the specific pattern of ¹³C incorporation is determined using techniques like Mass Spectrometry or NMR. By analyzing this labeling pattern, researchers can deduce which pathways were active and their relative contributions to the synthesis of the target molecule. wikipedia.org This information is invaluable for identifying bottlenecks in the production pathway and for guiding genetic engineering strategies to improve yield.

Molecular Biology and Genetic Engineering Techniques for Pathway Manipulation

The study and production of this compound and structurally related fatty acids are increasingly benefiting from advanced molecular biology and genetic engineering techniques. These tools allow for the precise manipulation of biosynthetic and metabolic pathways in various host organisms, enabling enhanced production, the creation of novel derivatives, and a deeper understanding of the enzymatic processes involved. Key strategies involve the targeted modification of genes to redirect metabolic flux towards the desired product and away from competing pathways.

One powerful approach is the use of CRISPR-based gene editing, which has been successfully applied to engineer the yeast Candida viswanathii for the production of ω-hydroxydodecanoic acid, a precursor for Nylon 12. rsc.orgrsc.org In this system, the RNA-guided Cas13d system was used for the programmable knockdown of multiple genes responsible for converting the desired intermediate into a downstream product, dodecanedioic acid. rsc.orgrsc.org This targeted repression of competing pathways redirected the metabolic flow, leading to a significant accumulation of the intermediate product. rsc.org

Another common strategy is the creation of engineered microbial cell factories, such as in Escherichia coli, for the biosynthesis of compounds like 10-hydroxy-2-decenoic acid (10-HDA). bohrium.comnih.gov This involves a multi-faceted genetic approach:

Gene Knockout: Deletion of genes involved in competing metabolic pathways is a critical first step. For instance, knocking out genes of the β-oxidation pathway (e.g., fadB, fadJ) prevents the degradation of fatty acid intermediates, thereby increasing the substrate pool available for the desired synthesis. bohrium.comnih.gov

Heterologous Gene Expression: The introduction and co-expression of genes from different organisms are used to construct novel synthetic pathways. bohrium.comnih.gov For 10-HDA production, genes encoding enzymes like acyl-CoA synthetase (Macs), acyl-CoA dehydrogenase (ACOX), and cytochrome P450 monooxygenase (CYP) were co-expressed in E. coli to create a functional one-step pathway from a precursor fatty acid. bohrium.comnih.gov

| Gene Target | Genetic Modification | Purpose in Pathway Manipulation | Organism | Reference |

| fadB, fadJ | Gene Knockout | To block the β-oxidation pathway and prevent degradation of fatty acid intermediates. | E. coli | bohrium.comnih.gov |

| fadR | Gene Knockout | To de-repress fatty acid biosynthesis and degradation pathways. | E. coli | bohrium.comnih.gov |

| ACOX, Macs, YdiI, CYP | Heterologous Co-expression | To introduce a synthetic pathway for converting a precursor to the final product (10-HDA). | E. coli | bohrium.comnih.gov |

High-Throughput Assays for Enzyme Interaction and Biological Screening

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of enzyme interactions and the biological activities of compounds like this compound. These assays enable the screening of large libraries of compounds or engineered microbial strains, accelerating the pace of discovery. mdpi.com

Screening for Enzyme and Transporter Interactions: To identify molecules that interact with enzymes or transport proteins involved in fatty acid metabolism, cell-based HTS assays are commonly employed. A successful example is the screening for inhibitors of fatty acid transport proteins (FATPs) using a "humanized yeast" model. nih.gov In this system, yeast cells are engineered to express a human FATP. The assay uses a fluorescent fatty acid analog (e.g., C1-BODIPY-C12) to measure uptake. nih.gov A reduction in cellular fluorescence in the presence of a test compound indicates potential inhibition of the transport protein. This method allowed for the screening of thousands of compounds to identify potent inhibitors. nih.gov Similarly, fluorometric imaging plate readers (FLIPR) have been used to develop HTS assays in 96-well and 384-well formats to screen for inhibitors of human long-chain fatty acid transport proteins. researchgate.net

Screening for Biological Activity and Production: HTS is also critical for identifying and optimizing the production of fatty acids in engineered microbes. Following genetic modifications, such as mutagenesis, HTS can be used to screen vast libraries of mutant strains for improved production. For instance, ultraviolet mutagenesis coupled with HTS was used to improve the expression of a key enzyme in the 10-HDA synthesis pathway, leading to a significant increase in substrate conversion and final product concentration. bohrium.comnih.gov

Modern mass spectrometry (MS) techniques have been adapted for high-throughput applications. A platform using laser ablation electrospray ionization mass spectrometry (LAESI-MS) allows for the rapid, in-situ screening of fatty acid-producing microbial colonies directly on agar (B569324) plates. technologynetworks.com This method can analyze a single sample in seconds, making it a powerful tool for screening engineered strains in biomanufacturing workflows. technologynetworks.com

The table below outlines various HTS methodologies applicable to the study of fatty acids and their derivatives.

| Assay Type | Principle | Application | Throughput Format | Reference |

| Cell-Based Fluorescence Assay | Measures uptake of a fluorescent fatty acid analog into engineered cells. | Screening for inhibitors of fatty acid transport proteins (FATPs). | 96-well, 384-well | nih.govresearchgate.net |

| Mass Spectrometry (LAESI-MS) | Direct laser ablation and ionization of microbial colonies for fatty acid profiling. | Screening engineered microbial strains for enhanced fatty acid production. | Agar Plates | technologynetworks.com |

| Lipidomic Profiling | LC-MS-based analysis of the cellular lipidome in response to stimuli. | Assessing the impact of metabolic inhibitors on cellular lipid pathways. | 96-well | nih.gov |

| Whole-Cell Catalysis Screening | Screening of mutagenized microbial strains for improved catalytic conversion. | Optimizing enzyme expression and product yield in engineered pathways. | N/A | bohrium.comnih.gov |

These advanced molecular and screening methodologies provide a robust toolkit for the academic and industrial study of this compound and related compounds, facilitating the engineering of production pathways and the discovery of new biological functions.

Future Research Directions and Unanswered Questions

Discovery of Novel Biological Activities and Molecular Targets

Currently, the biological significance of 10-oxododecanoic acid is largely undefined. A critical avenue for future research will be the systematic screening for novel biological activities. Preliminary studies on similar oxo-fatty acids suggest potential roles in cellular signaling and as metabolic intermediates, but dedicated research is needed for this compound. Identifying its specific molecular targets within the cell is paramount. This could involve techniques such as affinity chromatography-mass spectrometry to pull down interacting proteins or genetic screens to identify pathways affected by its presence. Uncovering these interactions will be the first step in elucidating its function in both health and disease.

Elucidation of Regulatory Networks Governing this compound Metabolism

The metabolic pathways that synthesize and degrade this compound are not well understood. Future research should focus on identifying the enzymes and regulatory networks that control its cellular concentrations. This will likely involve a combination of genetic, biochemical, and metabolomic approaches to trace its formation from precursor molecules and its subsequent breakdown. Understanding how these pathways are regulated in response to different physiological and environmental stimuli will provide crucial context for its biological roles. The study of metabolic regulatory networks is a complex field that often involves intricate feedback loops and cross-talk between different pathways nih.govnih.gov.

Development of Advanced Biocatalytic Systems for Sustainable Production

As interest in specialty chemicals from renewable sources grows, developing sustainable methods for producing this compound is a key challenge. Biocatalysis, which utilizes enzymes or whole microorganisms, offers a green alternative to traditional chemical synthesis astrazeneca.comnih.gov. Future research will need to focus on discovering or engineering enzymes, such as oxidases or dehydrogenases, that can efficiently catalyze the oxidation of a suitable precursor like dodecanoic acid to this compound. The development of robust microbial cell factories through metabolic engineering could enable large-scale, cost-effective, and environmentally friendly production of this compound. The principles of sustainable biocatalysis emphasize the need for high product concentrations and catalyst stability to ensure industrial viability dtu.dkresearchgate.netnih.gov.

Exploration of this compound Derivatives for Academic Applications

The chemical structure of this compound, with its ketone and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of novel derivatives. Future research in synthetic chemistry could explore the creation of a library of this compound analogs. These derivatives could be designed as molecular probes to study biological processes, as potential inhibitors of specific enzymes, or as building blocks for the synthesis of more complex bioactive molecules. For example, hydroxamic acid derivatives of other molecules have been explored for their biological activities nih.govnih.gov. The development of such derivatives will provide valuable tools for academic research across various disciplines.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the role of this compound in biological systems, an integrated multi-omics approach will be indispensable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to this molecule nih.govquantori.com. For instance, by treating cells with this compound and analyzing the subsequent changes across these different "omic" layers, researchers can identify affected pathways and build predictive models of its function elifesciences.orgyoutube.com. A systems biology approach, which integrates diverse data types, will be crucial for deciphering the complex interactions and regulatory networks in which this compound participates nih.govnih.gov. This comprehensive view is essential for moving beyond a reductionist understanding of its function.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 10-oxododecanoic acid in synthetic or biological samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are critical for structural validation. For reproducibility, document instrument settings (e.g., NMR frequency, HPLC column type, MS ionization method) and compare spectral data to reference libraries . Infrared (IR) spectroscopy can further confirm functional groups like the ketone (C=O) at the 10-position. Ensure all reagents and equipment are labeled with manufacturer details (e.g., Merck, Oxoid) to maintain traceability .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Start with controlled oxidation of dodecanoic acid derivatives (e.g., 10-hydroxydodecanoic acid) using catalysts like Jones reagent or enzymatic methods. Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity) iteratively. Purify via recrystallization or column chromatography, and validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. What are the key challenges in isolating this compound from complex biological matrices?

- Methodological Answer : Use liquid-liquid extraction (e.g., ethyl acetate for lipid-rich samples) followed by solid-phase extraction (SPE) to isolate the compound. Optimize pH to enhance solubility and minimize degradation. Validate recovery rates using spiked samples and quantify via gas chromatography (GC-MS) with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic meta-analysis of experimental conditions:

- Compare cell lines or model organisms used (e.g., microbial vs. mammalian systems).

- Standardize assay protocols (e.g., concentration ranges, exposure times).

- Replicate conflicting studies under identical conditions, controlling for variables like solvent choice (DMSO vs. ethanol) .

- Use statistical tools (ANOVA, regression) to identify confounding factors .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in lipid signaling pathways?

- Methodological Answer :

- Synthesize analogs with modifications at the oxo group (e.g., 10-hydroxy or 10-amino derivatives).

- Test analogs in vitro for binding affinity to receptors (e.g., GPR120) via surface plasmon resonance (SPR).

- Pair results with molecular dynamics simulations to predict interactions with hydrophobic binding pockets .

- Validate findings using gene knockout models to confirm pathway specificity .

Q. How should researchers design a robust protocol to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 37°C, and 60°C.

- Monitor degradation via UV-Vis spectroscopy (ketone absorbance at ~270 nm) and LC-MS for byproduct identification.

- Calculate half-life (t₁/₂) using first-order kinetics and validate with Arrhenius plots to predict shelf-life .

Q. What computational methods are effective in predicting the physicochemical properties of this compound for drug discovery applications?

- Methodological Answer :

- Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization potential).

- Perform molecular docking with targets like fatty acid-binding proteins (FABPs) to prioritize in vitro testing.

- Cross-validate predictions with experimental data (e.g., shake-flask method for logP) .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting spectral data for this compound in publications?

- Methodological Answer :

- Report NMR chemical shifts (δ in ppm) relative to TMS, including multiplicity and coupling constants.

- Provide HPLC chromatograms with retention times, mobile phase composition, and MS fragmentation patterns.

- Deposit raw data in repositories like Figshare or Zenodo for peer validation .

Q. How can researchers ensure reproducibility in assays measuring the antimicrobial activity of this compound?

- Methodological Answer :

- Follow CLSI guidelines for broth microdilution assays (e.g., Mueller-Hinton agar, 48-hour incubation).

- Include positive controls (e.g., ampicillin) and vehicle controls (solvent-only).

- Report MIC (minimum inhibitory concentration) values in triplicate with standard deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。